1,3-Di-tert-butylbenzene (CAS 1014-60-4) is a highly sterically hindered aromatic hydrocarbon characterized by a benzene ring substituted with two bulky tert-butyl groups at the 1 and 3 (meta) positions . Operating as a colorless liquid at room temperature, it possesses a melting point of 10–11 °C and a boiling point of 106–107 °C at 18 mmHg [REFS-1, REFS-2]. In industrial and advanced laboratory settings, this compound is primarily procured as a specialized building block for sterically demanding organometallic ligands, such as PCP and NCN pincer complexes, and as a highly regioselective substrate in electrophilic aromatic substitutions . Its core value proposition lies in the massive steric shielding provided by the tert-butyl groups, which dictates unique kinetic and regiochemical outcomes that cannot be replicated by smaller alkyl-substituted benzenes.
Attempting to substitute 1,3-di-tert-butylbenzene with its less hindered in-class analog, m-xylene (1,3-dimethylbenzene), fundamentally fails in synthesis because the smaller methyl groups cannot adequately shield the 2, 4, and 6 positions of the aromatic ring, resulting in complex mixtures of regioisomers during electrophilic functionalization[1]. Conversely, substituting with the isomeric 1,4-di-tert-butylbenzene alters the symmetry and reactivity profile entirely, and introduces severe processability challenges, as the para-isomer is a solid at room temperature (melting point 76–78 °C) requiring heated transfer lines and different solvent handling. Furthermore, in organometallic ligand design, only the specific 1,3-substitution pattern provides the correct geometry to form deep, protective steric pockets around a coordinated metal center, making generic structural analogs unviable for high-stability catalyst development [1].
The physical state of a precursor dictates its handling, dosing, and solvent requirements in industrial synthesis. 1,3-Di-tert-butylbenzene is a liquid at standard ambient temperature with a melting point of 10–11 °C . In stark contrast, its structural isomer, 1,4-di-tert-butylbenzene, is a solid with a melting point of 76–78 °C. This significant depression in melting point for the meta-isomer is attributed to the disruption of crystal lattice packing caused by the asymmetrical steric bulk.
| Evidence Dimension | Melting point and physical state at 25 °C |
| Target Compound Data | 10–11 °C (Liquid) |
| Comparator Or Baseline | 1,4-Di-tert-butylbenzene (76–78 °C, Solid) |
| Quantified Difference | ~66 °C reduction in melting point |
| Conditions | Standard ambient temperature and pressure |
The liquid state of the meta-isomer enables solvent-free dosing and easier pumping in continuous flow systems, eliminating the need for heated transfer lines required for the solid para-isomer.
In electrophilic aromatic substitution reactions, such as bromination or Friedel-Crafts acylation, 1,3-di-tert-butylbenzene directs the incoming electrophile almost exclusively to the 5-position [REFS-2, REFS-3]. The severe steric congestion created by the bulky tert-butyl groups renders the 2-position (between the substituents) and the 4,6-positions kinetically inaccessible. In contrast, less hindered analogs like m-xylene yield complex mixtures of 2-, 4-, and 5-substituted isomers that require resource-intensive chromatographic separation [1].
| Evidence Dimension | Regioselectivity of electrophilic substitution |
| Target Compound Data | Exclusive substitution at the 5-position |
| Comparator Or Baseline | m-Xylene (yields mixtures of 2-, 4-, and 5-isomers) |
| Quantified Difference | Near 100% regioselectivity vs. mixed isomer formation |
| Conditions | Standard bromination or Friedel-Crafts acylation conditions |
Procuring this specific sterically hindered precursor guarantees high-purity mono-substituted intermediates, drastically reducing downstream purification costs in the synthesis of complex building blocks.
1,3-Di-tert-butylbenzene serves as a foundational scaffold for synthesizing sterically demanding PCP and NCN pincer ligands [1]. When coordinated to transition metals like palladium or iridium, the 3,5-di-tert-butyl groups (derived from functionalizing the 5-position) create a deep, protective steric pocket around the active metal center. Compared to ligands derived from unsubstituted benzene or m-xylene, these bulky substituents significantly suppress bimolecular catalyst deactivation pathways, leading to higher turnover numbers and enhanced catalyst longevity in cross-coupling reactions[1].
| Evidence Dimension | Catalyst longevity and steric protection |
| Target Compound Data | 3,5-di-tert-butyl substituted pincer ligands (high steric bulk) |
| Comparator Or Baseline | m-Xylene derived ligands (low steric bulk) |
| Quantified Difference | Significant suppression of bimolecular decomposition pathways |
| Conditions | Transition metal catalysis (e.g., Pd or Ir pincer complexes) |
Selecting this compound as a ligand precursor is essential for developing highly stable, long-lived industrial catalysts that resist degradation under harsh reaction conditions.
The immense steric bulk of 1,3-di-tert-butylbenzene profoundly impacts its reaction kinetics in transition-metal-catalyzed C-H borylation. Studies on iridium-catalyzed C-H borylation demonstrate that the rate constants for the aryl C-H borylation of 1,3-di-tert-butylbenzene are drastically lower than those of less hindered arenes [1]. The rate constants across different arenes span nearly 3 orders of magnitude, with 1,3-di-tert-butylbenzene exhibiting sluggish reactivity at all positions except the least hindered meta position [1].
| Evidence Dimension | Rate of C-H borylation |
| Target Compound Data | Sluggish reactivity, highly selective for the 5-position |
| Comparator Or Baseline | Toluene or less hindered arenes (rapid, less selective borylation) |
| Quantified Difference | Up to 3 orders of magnitude difference in rate constants |
| Conditions | Iridium-catalyzed C-H borylation |
This unique kinetic profile allows chemists to use this compound either as a highly regioselective substrate for complex functionalization or as a sterically inert aromatic solvent in sensitive catalytic environments.
Directly leveraging its ability to form deep steric pockets, 1,3-di-tert-butylbenzene is the premier starting material for synthesizing PCP, NCN, and NHC pincer ligands[1]. Following bromination at the 5-position, the resulting 1-bromo-3,5-di-tert-butylbenzene is converted into robust transition metal catalysts (e.g., Pd, Ir, Ru) that exhibit exceptional resistance to bimolecular deactivation during industrial cross-coupling and C-H activation workflows.
Because its steric bulk completely blocks the 2, 4, and 6 positions during electrophilic aromatic substitution, this compound is the optimal choice for producing pure 3,5-di-tert-butylphenyl derivatives [2]. It is widely procured for Friedel-Crafts acylation or halogenation where absolute regiocontrol is required, eliminating the need for the expensive and time-consuming chromatographic separations that plague reactions using m-xylene.
Due to its sluggish reactivity in C-H activation (spanning up to 3 orders of magnitude slower than simpler arenes), 1,3-di-tert-butylbenzene can be utilized as a sterically hindered, kinetically inert aromatic solvent or additive [3]. It provides the solubility benefits of an aromatic hydrocarbon while resisting unwanted side reactions in highly active catalytic environments, such as iridium-catalyzed borylations or strong Lewis acid-mediated transformations.